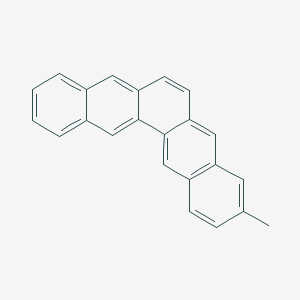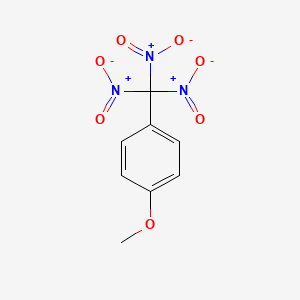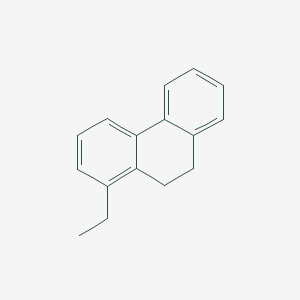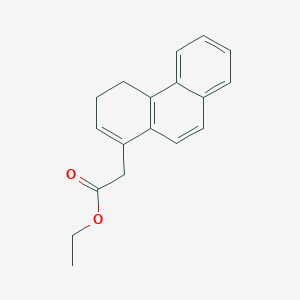![molecular formula C15H9ClN2 B14309508 3-Chloro-11H-indolo[3,2-C]quinoline CAS No. 116792-07-5](/img/structure/B14309508.png)
3-Chloro-11H-indolo[3,2-C]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its fused ring structure, which includes both indole and quinoline moieties. The presence of a chlorine atom at the third position of the indole ring adds to its unique chemical properties. Compounds of this class are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-11H-indolo[3,2-C]quinoline can be achieved through various methods. One common approach involves the SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . Another method includes the Friedlander condensation followed by Cadogan cyclization, which allows for the construction of the indoloquinoline framework from o-aminobenzaldehydes and 2-nitrophenyl substituted ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as SnCl4 and the implementation of efficient cyclization techniques are crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different indoloquinoline derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various 3-substituted indoloquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-11H-indolo[3,2-C]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an antimicrobial and antimalarial agent.
Wirkmechanismus
The mechanism of action of 3-Chloro-11H-indolo[3,2-C]quinoline involves its interaction with various molecular targets. It is known to intercalate into DNA, disrupting the function of topoisomerase enzymes, which are crucial for DNA replication and transcription . This intercalation leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cryptolepine: Another indoloquinoline alkaloid with antimalarial properties.
Neocryptolepine: A related compound with similar biological activities.
Quindoline: Known for its antimicrobial and anticancer properties.
Uniqueness
3-Chloro-11H-indolo[3,2-C]quinoline stands out due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This unique feature allows for the development of a wide range of derivatives with diverse biological activities .
Eigenschaften
CAS-Nummer |
116792-07-5 |
|---|---|
Molekularformel |
C15H9ClN2 |
Molekulargewicht |
252.70 g/mol |
IUPAC-Name |
3-chloro-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C15H9ClN2/c16-9-5-6-11-14(7-9)17-8-12-10-3-1-2-4-13(10)18-15(11)12/h1-8,18H |
InChI-Schlüssel |
ROOSRIFSHAIYNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CN=C4C=C(C=CC4=C3N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


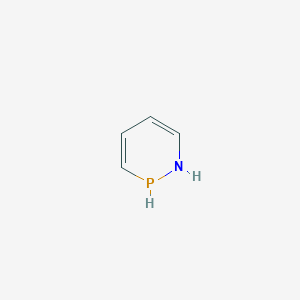
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
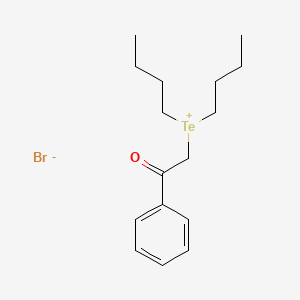
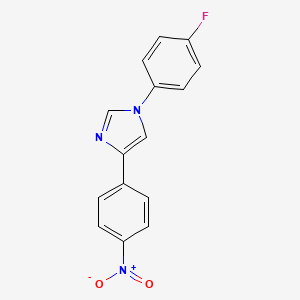
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
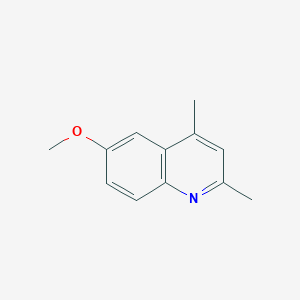
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
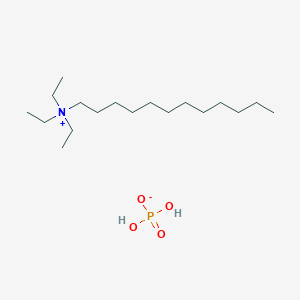
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
